molecular formula C7H4ClF2IO B13913597 1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene

1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene

Katalognummer: B13913597
Molekulargewicht: 304.46 g/mol
InChI-Schlüssel: AQRUUDKOQQEZAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene is an organic compound with the molecular formula C7H4ClF2IO It is a derivative of benzene, characterized by the presence of chlorine, fluorine, iodine, and methoxy groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes substitution reactions to introduce the desired functional groups. For instance, starting with a methoxybenzene derivative, chlorination, fluorination, and iodination can be sequentially performed under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts, optimized reaction conditions, and continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted by other nucleophiles or electrophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or halogenating agents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with a nucleophile like sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, the presence of multiple halogens and a methoxy group can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary, but typically involve interactions with enzymes, receptors, or other biomolecules in biological systems.

Vergleich Mit ähnlichen Verbindungen

    1-Chloro-3,5-difluoro-2-methoxybenzene: Lacks the iodine atom, which can affect its reactivity and applications.

    1-Chloro-3,5-difluoro-4-iodobenzene: Lacks the methoxy group, influencing its solubility and chemical properties.

    1-Chloro-3,5-difluoro-4-iodo-2-methylbenzene:

Uniqueness: 1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene is unique due to the combination of halogens and a methoxy group on the benzene ring. This unique structure imparts specific chemical properties, making it valuable in various synthetic and research applications.

Eigenschaften

Molekularformel

C7H4ClF2IO

Molekulargewicht

304.46 g/mol

IUPAC-Name

1-chloro-3,5-difluoro-4-iodo-2-methoxybenzene

InChI

InChI=1S/C7H4ClF2IO/c1-12-7-3(8)2-4(9)6(11)5(7)10/h2H,1H3

InChI-Schlüssel

AQRUUDKOQQEZAW-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1F)I)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.